molecular formula C21H18ClN3O B10994465 N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide

Cat. No.: B10994465
M. Wt: 363.8 g/mol
InChI Key: UZIQLIYSZNKGMT-UHFFFAOYSA-N
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Description

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety linked to an indole carboxamide, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole intermediate, which is then chlorinated. The chlorinated carbazole is subsequently reacted with an indole derivative under specific conditions to form the final product. Key steps include:

    Chlorination: The carbazole is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated carbazole is coupled with an indole derivative in the presence of a base such as potassium carbonate, often in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloro group.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Dechlorinated carbazole-indole compounds.

    Substitution: Substituted carbazole-indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanamide
  • N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-3-(1-methyl-3,5-dimethylpyrazol-4-yl)propanamide

Uniqueness

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide is unique due to its specific combination of a carbazole and an indole moiety This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide

InChI

InChI=1S/C21H18ClN3O/c22-16-5-1-3-14-15-4-2-6-17(20(15)25-19(14)16)24-21(26)13-8-7-12-9-10-23-18(12)11-13/h1,3,5,7-11,17,23,25H,2,4,6H2,(H,24,26)

InChI Key

UZIQLIYSZNKGMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC5=C(C=C4)C=CN5

Origin of Product

United States

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